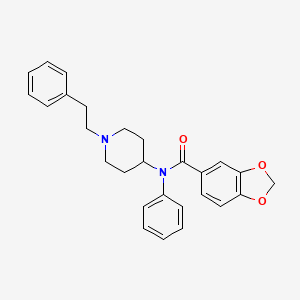
Benzodioxolefentanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzodioxole fentanyl is an opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its high potency and potential for abuse. Benzodioxole fentanyl is structurally similar to fentanyl but includes a benzodioxole group, which contributes to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzodioxole fentanyl typically involves the following steps:
Formation of 4-anilinopiperidine: This is achieved by reacting 4-piperidone hydrochloride with aniline in the presence of a reducing environment.
Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to produce 4-anilino-N-phenethylpiperidine.
Final Conversion: The 4-anilino-N-phenethylpiperidine is converted to benzodioxole fentanyl by reacting with propionyl chloride in the presence of halogenated hydrocarbons.
Industrial Production Methods: Industrial production methods for benzodioxole fentanyl follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Types of Reactions:
Oxidation: Benzodioxole fentanyl can undergo oxidation reactions, often resulting in the formation of hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deoxygenated products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the benzodioxole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Deoxygenated derivatives.
Substitution Products: Various substituted benzodioxole derivatives
Wissenschaftliche Forschungsanwendungen
Benzodioxole fentanyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new synthetic opioids and related compounds
Wirkmechanismus
Benzodioxole fentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like noradrenaline, leading to reduced pain perception and increased analgesia. The compound’s high affinity for these receptors contributes to its potent analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Fentanyl: The parent compound, known for its high potency and widespread use in pain management.
Benzoylfentanyl: Another fentanyl analog with similar analgesic properties.
Cyclopentylfentanyl: A structurally related compound with variations in the piperidine ring.
Uniqueness of Benzodioxole Fentanyl: Benzodioxole fentanyl is unique due to the presence of the benzodioxole group, which enhances its binding affinity and potency compared to other fentanyl analogs. This structural modification also influences its pharmacokinetic properties and metabolic stability .
Eigenschaften
CAS-Nummer |
2306823-01-6 |
|---|---|
Molekularformel |
C27H28N2O3 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H28N2O3/c30-27(22-11-12-25-26(19-22)32-20-31-25)29(23-9-5-2-6-10-23)24-14-17-28(18-15-24)16-13-21-7-3-1-4-8-21/h1-12,19,24H,13-18,20H2 |
InChI-Schlüssel |
ZFAAZMIOHJNKGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4)CCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


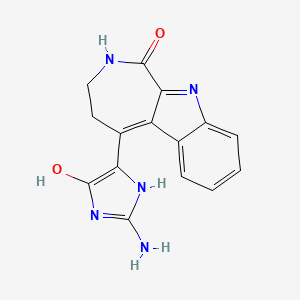
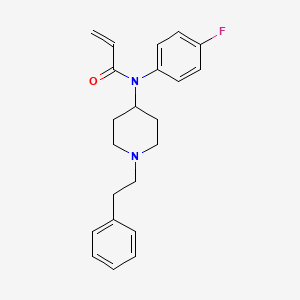
![N'-hydroxy-N-[[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B10774998.png)
![2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B10775006.png)
![(1S,2R,3R,5S,6S,8S,9S,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775009.png)
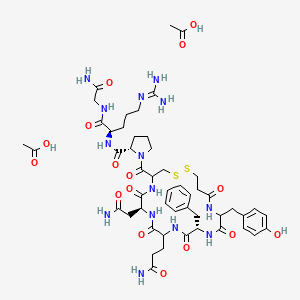


![4-chloro-2,3,5,6-tetradeuterio-N-[1-(2-phenylethyl)piperidin-2-ylidene]benzenesulfonamide](/img/structure/B10775052.png)

![4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)
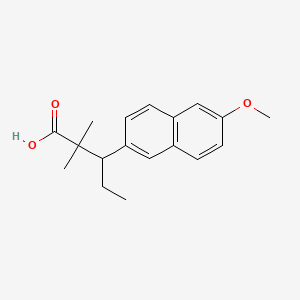
![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)
